molecular formula C19H13ClFN5O2 B2990281 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 887457-87-6

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2990281
CAS No.: 887457-87-6
M. Wt: 397.79
InChI Key: OIBVVYIEWCLSDP-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide (CAS: 887457-87-6) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1, a 4-oxo moiety, and an N-(2-fluorophenyl)acetamide side chain at position 5 of the heterocyclic core. Its molecular formula is C₁₉H₁₃ClFN₅O₂, with a molecular weight of 397.79 g/mol .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVVYIEWCLSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H13ClFN5O2
  • Molecular Weight : 397.79 g/mol
  • CAS Number : 887457-94-5

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group and a fluorophenyl acetamide moiety enhances its biological profile.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, making it a promising candidate for anticancer therapy. In vitro studies have demonstrated significant growth inhibition across various cancer cell lines, highlighting its therapeutic potential in oncology.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description
Anticancer Activity Inhibits growth in various cancer cell lines by targeting CDK2, disrupting cell cycle progression.
Enzyme Inhibition May exhibit inhibitory effects on specific enzymes involved in cancer progression and metabolism.
Antioxidant Activity Potential to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
  • Mechanistic Insights :
    • Additional research explored the molecular pathways affected by the compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that the compound not only halts cell division but also triggers programmed cell death.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship have identified key functional groups that enhance biological activity. The chlorophenyl and fluorophenyl substituents are critical for binding affinity to CDK2, with modifications leading to varied potency across different analogs .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features/Properties Source
Target compound : 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide R₁: 3-Cl-C₆H₄; R₂: 2-F-C₆H₃ 397.79 Chlorine and fluorine enhance lipophilicity; acetamide linkage
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide R₁: 4-F-C₆H₄; R₂: CF₃-C₆H₃ ~432.18* Trifluoromethyl group increases electron-withdrawing effects
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide R₁: 3-Cl-C₆H₄; R₂: CH₃ 358.79 Simplified N-methyl group reduces steric hindrance
2-[1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl))-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl derivatives R₁: complex aryl; R₂: chromen-4-one ~570.19† Chromen-4-one moiety introduces planar aromaticity; high melting point (302–304°C)
Ethyl (2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl)-L-phenylalaninate R₁: C₆H₅; R₂: peptide-linked ~494.52‡ Amino acid ester improves solubility; tested in vitro for bioactivity

*Calculated from molecular formula C₁₉H₁₃F₄N₅O₂.
†Derived from mass spectrometry (M+1 = 571.1988).
‡Estimated based on molecular formula C₂₅H₂₆N₆O₅.

Key Observations from Comparative Studies

The trifluoromethylphenyl group in ’s analogue increases electron-withdrawing character, which may influence enzyme-binding kinetics .

Synthetic Accessibility :

  • The target compound and its N-methyl analogue () are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as seen in and .
  • Chromen-4-one derivatives () require multi-step protocols involving palladium-catalyzed cross-coupling, reducing synthetic feasibility compared to simpler acetamide derivatives .

Biological Relevance: Peptide-conjugated derivatives () demonstrate improved aqueous solubility and in vitro activity, though specific targets remain uncharacterized in the provided data .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide, and how can reaction conditions be systematically optimized?

  • The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and pyrazolo[3,4-d]pyrimidinone precursors. Key steps include regioselective substitution at the pyrimidine ring and coupling with fluorophenyl acetamide moieties .
  • To optimize yield and purity, employ Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques may enhance reproducibility by controlling mixing and heat transfer .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, confirming substituent positions and hydrogen bonding patterns .
  • Complementary techniques include 1H^1\text{H}/13C^{13}\text{C} NMR (to verify aromatic substituents and acetamide linkages) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

  • Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using LC-MS to identify degradation products like hydrolyzed pyrimidine rings or oxidized fluorophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Synthesize analogs with modifications at the 3-chlorophenyl or 2-fluorophenyl groups and test against target enzymes (e.g., kinases or phosphatases). Use fluorinated derivatives to study electronic effects on binding affinity, as seen in pyrazolo[3,4-d]pyrimidine-based kinase inhibitors .
  • Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes and guide rational design .

Q. What challenges arise in evaluating the compound’s pharmacokinetics, and how can they be methodologically addressed?

  • Poor aqueous solubility is a common issue. Use micellar solubilization with polysorbates or cyclodextrins for in vitro assays. For in vivo studies, employ LC-MS/MS to measure plasma concentrations and assess bioavailability .
  • Metabolic stability can be tested using liver microsomes, identifying cytochrome P450-mediated oxidation sites via metabolite profiling .

Q. How can conflicting data on the compound’s reactivity in different solvent systems be resolved?

  • Contradictions in reactivity (e.g., unexpected byproducts in polar aprotic solvents) may stem from solvent-dependent tautomerism in the pyrazolo[3,4-d]pyrimidinone core. Use variable-temperature NMR to monitor tautomeric equilibria and DFT calculations (e.g., Gaussian) to model solvent effects on transition states .

Q. What strategies are effective in resolving crystallographic disorder in the compound’s crystal structure?

  • Apply twin refinement protocols in SHELXL to model disorder in flexible groups (e.g., fluorophenyl rings). Use restraints for anisotropic displacement parameters and validate with Hirshfeld surface analysis to ensure electron density consistency .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • SAR Design : Fluorine substitution strategies from pyrazolo[3,4-d]pyrimidine literature .
  • Data Analysis : DoE for reaction optimization , Gaussian for computational modeling .

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